Boc-Leu-CMK
Description
Significance of Peptidomimetics in Enzyme Inhibition Studies
Peptidomimetics are molecules that mimic the structure and function of natural peptides. nih.gov While peptides themselves can be effective in interacting with biological targets, they often face challenges in clinical applications, such as poor stability against degradation by proteases and low membrane permeability. nih.govnih.gov Peptidomimetics are designed to overcome these limitations by modifying the original peptide structure to enhance properties like stability and bioavailability, while retaining the ability to bind to the intended biological target. nih.govsigmaaldrich.com
The development of peptidomimetics is a cornerstone of modern medicinal chemistry and drug discovery. nih.gov By systematically modifying peptide structures, researchers can investigate the specific interactions between a ligand and its target enzyme, leading to the design of more potent and selective inhibitors. nih.govsigmaaldrich.com These inhibitors are invaluable tools for studying the physiological and pathological roles of enzymes.
Overview of Chloromethyl Ketone (CMK) Warheads in Protease Research
The chloromethylketone (CMK) group is a key feature of many irreversible enzyme inhibitors. This functional group acts as an electrophilic "warhead" that forms a stable covalent bond with nucleophilic residues in the active site of an enzyme. researchgate.net In the case of many proteases, particularly cysteine and serine proteases, the CMK group reacts with the active site cysteine or serine residue. researchgate.net This reaction is typically an alkylation, which leads to the irreversible inactivation of the enzyme.
The binding process of a peptidomimetic inhibitor with a CMK warhead is a two-step process. mdpi.com First, the peptide-like portion of the inhibitor recognizes and binds non-covalently to the substrate-binding pocket of the protease. mdpi.com This initial binding orients the CMK warhead correctly within the active site. In the second step, the covalent reaction occurs between the warhead and the catalytic amino acid residue, effectively and permanently disabling the enzyme. mdpi.com The specificity of the inhibitor is largely determined by the peptide sequence, which dictates which protease it will bind to. mdpi.com
Historical Context of Boc-Leu-CMK as a Research Tool
The use of protected amino acids and reactive ketone derivatives in enzyme inhibition studies has a long history. The tert-butyloxycarbonyl (Boc) protecting group became a standard tool in peptide synthesis, allowing for the controlled and sequential addition of amino acids to build a desired peptide chain. nih.gov The development of chloromethylketone derivatives of amino acids and peptides provided researchers with potent and specific irreversible inhibitors for various proteases.
While the precise first synthesis of this compound is not prominently documented in readily available literature, its use is an extension of the broader research into peptidyl chloromethylketones as protease inhibitors. These compounds were recognized early on for their ability to specifically target the active sites of proteases like papain and cathepsins. For instance, similar compounds have been instrumental in characterizing the activity and specificity of cysteine proteases, such as calpains, which are involved in numerous cellular processes. nih.govresearchgate.net The toxic properties of the chloromethylketone residue itself have been noted in broader studies, for example with Boc-Asp-CMK, a broad-spectrum caspase inhibitor. nih.govresearchgate.net
Scope and Academic Relevance of this compound Studies
The academic relevance of this compound and similar compounds is extensive, primarily in the field of enzymology and drug development. chemimpex.com As a research tool, this compound is used to:
Identify and characterize proteases: By observing which enzymes are inhibited by this compound, researchers can infer the presence and activity of specific proteases in a biological sample.
Elucidate enzyme mechanisms: The irreversible nature of the inhibition allows for the labeling and identification of active site residues, providing insight into the catalytic mechanism of the enzyme.
Serve as a lead compound for drug design: While this compound itself may have limitations for therapeutic use, it serves as a valuable starting point for the design of more sophisticated and selective inhibitors with improved pharmacological properties. chemimpex.com
Studies involving this compound and its derivatives contribute significantly to our understanding of the roles of proteases in health and disease, including cancer, neurodegenerative disorders, and infectious diseases. nih.gov For example, inhibitors targeting cysteine proteases like calpains and cathepsins are actively being investigated for their therapeutic potential. nih.govnih.gov
Detailed Research Findings
Research has demonstrated the utility of this compound and related compounds in inhibiting specific proteases. The following tables summarize key properties and research applications.
| Property | Value | Reference |
|---|---|---|
| Synonym | Boc-L-leucine chloromethylketone | chemimpex.com |
| Molecular Formula | C12H22ClNO3 | chemimpex.com |
| Molecular Weight | 263.76 g/mol | chemimpex.com |
| Appearance | White powder | chemimpex.com |
| Application | Target Enzyme Class | Example Enzyme(s) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Cysteine Proteases | Calpains, Papain | nih.govresearchgate.net |
| Peptide Synthesis | N/A | Building block for peptide-based inhibitors | chemimpex.comresearchgate.net |
| Drug Development | Proteases | Lead compound for therapeutic agents | chemimpex.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22ClNO3 |
|---|---|
Molecular Weight |
263.76 g/mol |
IUPAC Name |
tert-butyl N-(1-chloro-5-methyl-2-oxohexan-3-yl)carbamate |
InChI |
InChI=1S/C12H22ClNO3/c1-8(2)6-9(10(15)7-13)14-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16) |
InChI Key |
ZNJWTNDBZSOFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)CCl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Boc Leu Cmk
Key Reactions and Reagents in CMK Moiety Formation
Alternative Synthetic Pathways for CMK Derivatives (e.g., Modified Kowalski−Haque Reaction, LDA/Chloroiodomethane)
The synthesis of chloromethyl ketone (CMK) derivatives, including Boc-Leu-CMK, is crucial for developing various bioactive compounds. While traditional methods often involve diazomethane (B1218177), which is highly explosive, alternative and safer synthetic pathways have been developed.
One such approach is the modified Kowalski−Haque reaction . This method offers a direct route to halomethylketone intermediates, circumventing the need for diazomethane acs.org. The general Kowalski Ester Homologation, from which this modified reaction is derived, typically involves the reaction of esters with preformed dibromomethyllithium, followed by an organolithium base-induced elimination, halogen-metal exchange, and a rearrangement. The resulting alkynolates are then quenched with acidic ethanol (B145695) to yield the desired esters organic-chemistry.org. In the context of halomethylketones, this modification provides a direct and efficient synthetic route acs.org.
Another significant alternative pathway utilizes lithium diisopropylamide (LDA) and chloroiodomethane (B1360106) . This method is employed for the preparation of CMK intermediates from amino acid esters acs.orgacs.org. Specifically, N-protected amino acid esters can be treated with an excess of chloroiodomethane (e.g., 4 equivalents) and LDA in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). This reaction generates LiCHICl in situ, which then reacts with the starting ester, leading to a presumed stable tetrahedral intermediate acs.org. This approach avoids the use of diazomethane and can provide CMK derivatives in moderate yields acs.org.
Derivatization of this compound and Analogues
The chloromethyl ketone moiety in this compound and its analogues is a versatile electrophile, enabling a range of derivatizations to create compounds with diverse functionalities and biological activities. The utility of the CMK group for preparing acyloxy- and hydroxy-substituted methyl ketones is well-established acs.orgchemrxiv.org.
Synthesis of Acyloxymethyl Ketone (AOMK) Derivatives
Acyloxymethyl ketone (AOMK) derivatives are a class of compounds synthesized from CMK precursors, often employed as activity-based probes, particularly for cysteine proteases amazonaws.comnih.gov. The synthesis typically involves the reaction of CMK derivatives with various carboxylic acids. For instance, CMK derivatives can be reacted with carboxylic acids in the presence of a base, such as cesium fluoride (B91410), at elevated temperatures (e.g., 60 °C) to yield acyloxymethyl ketones acs.orgchemrxiv.org.
An example of this derivatization involves the elaboration of a CMK intermediate through peptide couplings, followed by reaction with carboxylic acids in the presence of cesium fluoride acs.org. The potency and reactivity of AOMKs can be modulated by altering the leaving group capability of the benzoate (B1203000) moiety, demonstrating a structure-activity relationship where better leaving groups often correlate with more potent inhibition nih.gov.
Another method for producing AOMK derivatives involves the use of sulfoxonium ylides as key intermediates. This approach has been shown to maintain chiral integrity during ylide formation and subsequent conversion to the chloromethyl ketone, allowing for the synthesis of diverse AOMK probes researchgate.netresearchgate.net.
Preparation of Hydroxymethyl Ketone (HMK) Analogues
Hydroxymethyl ketone (HMK) analogues are another important class of derivatives obtained from CMKs, often designed as reversible inhibitors of cysteine proteases chemrxiv.org. Two complementary approaches are commonly used for their preparation:
Elaboration of P1' protected oxygen intermediates : This method involves sequential amide bond coupling reactions of a P1' protected oxygen intermediate, which provides benzylether derivatives. Subsequent hydrogenolytic debenzylation readily affords the final HMK inhibitors chemrxiv.org.
Reaction of fully elaborated CMK derivatives : In this approach, fully elaborated CMK derivatives are reacted with benzoylformic acid, followed by methanolysis, to generate the HMK final products chemrxiv.org.
HMKs are recognized as potent inactivators, and their synthesis from halomethyl ketones can lead to specific diastereomers, such as S,S- and R,S-forms, which are critical for the efficacy of certain inhibitors core.ac.uk.
Incorporation of Non-Canonical Amino Acids and Modified Peptide Sequences
The versatility of this compound and its analogues extends to the incorporation of non-canonical amino acids (ncAAs) and the modification of peptide sequences. This allows for the fine-tuning of biological activity, stability, and specificity, particularly in the design of enzyme inhibitors and activity-based probes.
Chloromethyl ketone building blocks can be synthesized with various amino acid residues. For instance, in the development of Mpro activity-based probes, CMK building blocks of protected glutamine, dimethyl glutamine, citrulline, and histidine have been synthesized amazonaws.com. These examples demonstrate the ability to incorporate different P1 residues into CMK-based inhibitors.
The general strategy often involves the activation of the carboxylic acid of the N-protected amino acid (canonical or non-canonical), followed by reaction with diazomethane and subsequent quenching with hydrochloric acid to yield the CMK amazonaws.com. This allows for the introduction of diverse amino acid side chains into the CMK scaffold.
Furthermore, peptidyl chloromethyl ketones can be modified at their amino termini with various labels, such as fluorescent dyes or biotin (B1667282), and can incorporate different peptide sequences, like glutamylglycinylarginyl or tyrosylglycinylarginyl, demonstrating the flexibility in designing complex CMK-based probes and inhibitors nih.gov. The ability to incorporate non-canonical amino acids into peptides and proteins, generally through methods like genetic code expansion or solid-phase peptide synthesis, allows for the creation of molecules with enhanced or novel properties, which can then be used to generate CMK analogues with tailored characteristics frontiersin.orgmdpi.comnih.gov.
Biochemical Mechanisms of Action of Boc Leu Cmk As an Inhibitor
Irreversible Covalent Inhibition by the Chloromethyl Ketone Moiety
The defining feature of Boc-Leu-CMK as an inhibitor is the chloromethyl ketone (CMK) functional group. This group is responsible for the irreversible inactivation of its target proteases through the formation of a stable covalent bond. This mechanism-based inactivation is a two-step process: an initial, reversible binding to the enzyme's active site, followed by an irreversible chemical reaction.
Mechanism of Covalent Bond Formation with Catalytic Residues (e.g., Cysteine Thiol, Serine Hydroxyl)
The covalent modification by the CMK group primarily targets proteases that utilize a nucleophilic amino acid in their catalytic mechanism, such as the cysteine in cysteine proteases or the serine in serine proteases.
For Cysteine Proteases: The catalytic cycle of a cysteine protease, such as calpain, involves a highly reactive thiolate anion (S⁻) from a cysteine residue in the active site. After this compound binds to the active site, this nucleophilic thiolate attacks the carbon atom of the chloromethyl group. This reaction is a type of nucleophilic substitution (Sₙ2 reaction), where the sulfur atom of the cysteine forms a covalent thioether bond with the inhibitor's methylene (B1212753) carbon, and the chlorine atom is displaced as a chloride ion. This alkylation of the active site cysteine permanently blocks its catalytic function.
For Serine Proteases: In serine proteases like chymotrypsin, the active site contains a catalytic triad (B1167595), including a highly reactive serine residue. The hydroxyl group (-OH) of this serine acts as the nucleophile. It attacks the carbonyl carbon of the CMK inhibitor, a step that is part of the normal catalytic mechanism for substrate hydrolysis. However, instead of leading to peptide bond cleavage, this initial interaction facilitates an intramolecular reaction. The histidine residue of the catalytic triad, which typically acts as a general base, is positioned to alkylate the inhibitor, forming a stable covalent bond and rendering the enzyme inactive. For some chloromethyl ketones, the active site histidine (e.g., His-57 in chymotrypsin) is the residue that becomes covalently modified.
The result of this covalent linkage is a stable enzyme-inhibitor complex, which effectively removes a functional enzyme molecule from the available pool, leading to irreversible inhibition.
Role of the Chloromethyl Group as an Electrophilic Warhead
The effectiveness of this compound as an irreversible inhibitor is due to the chloromethyl group functioning as an "electrophilic warhead." In this context, the term warhead refers to the reactive part of the inhibitor molecule that forms the covalent bond with the enzyme.
The carbon-chlorine bond in the chloromethyl group is polarized, with the carbon atom being electron-deficient (electrophilic) due to the electron-withdrawing nature of both the adjacent ketone and the chlorine atom. This electrophilicity makes the methylene carbon an attractive target for attack by the strong nucleophiles present in the active sites of proteases (the cysteine thiolate or the serine hydroxyl group). The chlorine atom serves as a good leaving group, facilitating the completion of the nucleophilic substitution reaction. This targeted reactivity ensures that the covalent bond forms efficiently once the inhibitor is correctly positioned within the enzyme's active site.
Substrate Mimicry and Active Site Recognition
For the electrophilic warhead to effectively inactivate the enzyme, the inhibitor must first bind to the protease with sufficient affinity and in the correct orientation. This initial binding is governed by the principle of substrate mimicry, where the peptidyl portion of the inhibitor resembles the enzyme's natural substrate.
Importance of the Leucine (B10760876) Residue in P1 or P2 Subsites
Proteases recognize their substrates through a series of interactions between the amino acid residues of the substrate (denoted P1, P2, P3, etc., starting from the cleavage site) and corresponding binding pockets on the enzyme surface (denoted S1, S2, S3, etc.). The specificity of a protease is largely determined by the types of amino acid side chains it can accommodate in these pockets.
In this compound, the leucine residue is critical for its targeting capabilities. Many proteases, including the calcium-dependent cysteine protease calpain, have a preference for hydrophobic amino acids, particularly leucine, at the P2 position of their substrates. Therefore, the leucine side chain of this compound is designed to fit into the S2 subsite of these enzymes. This interaction is a key determinant of the inhibitor's specificity. For some other proteases, a leucine at the P1 position is preferred, and the inhibitor may target those enzymes by fitting its leucine into the S1 pocket. The N-terminal Boc (tert-butoxycarbonyl) group is a common protecting group in peptide synthesis that also provides a bulky, hydrophobic character, which can influence binding to the active site cleft.
Interactions with Specific Protease Pockets (S1, S2, S3, S1', etc.)
The binding of a peptidyl inhibitor like this compound involves a network of interactions along the active site cleft.
S2 Pocket: As mentioned, the primary recognition site for this compound in enzymes like calpain is the S2 pocket, which is typically a deep, hydrophobic pocket that favorably accommodates the isobutyl side chain of leucine. This is often the most critical interaction for determining the inhibitor's potency and selectivity.
S1 Pocket: The S1 pocket interacts with the residue immediately N-terminal to the scissile bond (the P1 residue). In the case of this compound, which is a simple dipeptide analogue, the chloromethyl ketone moiety itself occupies space within or near the S1 and S1' subsites.
Specificity and Selectivity Profiling of this compound and its Analogues
The specificity of a protease inhibitor refers to its ability to inhibit a single target enzyme, while selectivity describes its preference for one enzyme over others. While detailed, specific inhibition constant (Kᵢ) data for this compound against a wide panel of proteases is not consolidated in single reports, its activity is generally characterized by its targeting of cysteine proteases that have a preference for leucine.
This compound is known primarily as an inhibitor of calpains. However, due to its relatively simple structure and the reactivity of the CMK group, it is not perfectly selective and can inhibit other proteases that have similar subsite preferences, such as certain cathepsins (another family of cysteine proteases). For example, cathepsin B and cathepsin L can also be targets. The selectivity of chloromethyl ketone inhibitors can be significantly enhanced by extending the peptide chain. For instance, tripeptidyl chloromethyl ketones like Leu-Leu-Phe-CMK show dramatically increased potency and selectivity for calpains compared to simpler inhibitors. nih.gov
The table below provides a conceptual overview of the selectivity of peptidyl inhibitors based on their P2 residue, illustrating the principle by which this compound achieves its primary activity.
| Inhibitor Class/Feature | Target Protease Family | Key Recognition Subsite | Basis of Selectivity |
| Peptidyl CMK with P2 Leucine | Calpains, some Cathepsins | S2 | The hydrophobic S2 pocket of these proteases has a high affinity for the leucine side chain. |
| Peptidyl CMK with P2 Phenylalanine | Calpains, Chymotrypsin-like | S2 | The S2 pocket accommodates the bulky, aromatic phenylalanine side chain. |
| Peptidyl CMK with P1 Arginine/Lysine | Trypsin-like Serine Proteases | S1 | The S1 pocket is deep and negatively charged, attracting positively charged P1 residues. |
This demonstrates that the leucine residue in this compound is the principal determinant for guiding the inhibitor to a specific subset of proteases that feature a complementary S2 binding site.
Inhibition Profiles Across Different Protease Classes (e.g., Cysteine Proteases, Serine Proteases)
The inhibitory activity of this compound is not uniform across all protease classes; instead, it exhibits a profile largely dictated by the reactivity of its CMK warhead and the substrate specificity of the target enzyme. Proteases are broadly classified based on the key catalytic residue in their active site, with cysteine and serine proteases being two of the most prominent families. researchgate.netfrontiersin.org
Cysteine Proteases:
This compound and related peptidyl-chloromethylketones are well-documented as potent, irreversible inhibitors of cysteine proteases. nih.gov The mechanism involves the peptide backbone guiding the inhibitor to the enzyme's active site. Once properly positioned, the highly reactive chloromethylketone group is attacked by the nucleophilic thiol group of the active site cysteine residue. stanford.edu This results in the formation of a stable covalent thioether bond, effectively alkylating the cysteine and permanently inactivating the enzyme. stanford.edu
Many cysteine proteases, such as those in the papain-like family (e.g., cathepsins B, L, and S), are known to be targets for this class of inhibitors. researchgate.netmdpi.com While specific kinetic data for this compound is not extensively detailed in the provided literature, the preference of many cathepsins for hydrophobic amino acids like leucine at the P2 position (the second amino acid from the cleavage site) suggests that this compound would be an effective inhibitor for this subgroup. Studies on other peptide-CMK inhibitors have shown efficient inactivation of various cathepsins. researchgate.net For instance, inhibitors with a recognition sequence are known to effectively target and inhibit multiple cathepsins in vitro. researchgate.net
Serine Proteases:
The inhibition of serine proteases by chloromethylketones is also possible, although the mechanism and efficiency can differ. Serine proteases utilize a catalytic triad composed of serine, histidine, and aspartate. mdpi.com The CMK warhead in this context typically alkylates the imidazole (B134444) ring of the active site histidine residue, rather than the serine. frontiersin.org This covalent modification disrupts the catalytic machinery, leading to inactivation.
However, the reaction with the histidine is generally slower than with the highly nucleophilic cysteine thiol in cysteine proteases. The selectivity for serine proteases is, again, highly dependent on the peptide sequence. For an inhibitor like this compound, it would most effectively target serine proteases that have a binding pocket (specifically the S2 subsite) that accommodates a leucine residue. nih.gov For example, human neutrophil elastase is a serine protease known to be inhibited by peptide-based inhibitors designed to probe its substrate binding sites. nih.gov
| Protease Class | Primary Target Residue | Mechanism of Inhibition | Expected Efficacy of this compound | Examples of Targeted Proteases |
|---|---|---|---|---|
| Cysteine Proteases | Cysteine | Irreversible alkylation of the active site thiol group, forming a stable thioether bond. | High, particularly for those recognizing Leucine at the P2 position. | Papain, Cathepsin B, Cathepsin L, Cathepsin S researchgate.netmdpi.com |
| Serine Proteases | Histidine | Irreversible alkylation of the active site histidine's imidazole ring. | Moderate to low, dependent on the enzyme's specificity for Leucine. | Trypsin, Chymotrypsin, Neutrophil Elastase nih.govnih.gov |
Factors Influencing Enzyme Specificity (e.g., Peptide Sequence, Warhead Reactivity)
The specificity of this compound for a particular enzyme is not accidental but is a result of a synergy between two key structural features: the peptide recognition sequence and the reactivity of the CMK warhead.
Peptide Sequence:
The primary determinant of which protease an inhibitor will target is its amino acid sequence. nih.gov Proteases have specific substrate binding pockets, often referred to as subsites (S1, S2, S3, etc.), which recognize and bind to the corresponding amino acid residues of the substrate (P1, P2, P3, etc.). In this compound, the leucine residue serves as the P2 recognition element. Therefore, the inhibitor will preferentially bind to proteases that have an S2 subsite that favorably accommodates the bulky, hydrophobic side chain of leucine. This "lock-and-key" interaction ensures that the inhibitor is positioned correctly within the active site of the target protease, bringing the reactive warhead into close proximity with the catalytic residues. nih.gov This principle is fundamental to designing selective inhibitors for different protease families. frontiersin.orgnih.gov
Warhead Reactivity:
The chloromethylketone (-CO-CH₂Cl) group is an electrophilic "warhead" that is intrinsically reactive. It functions as a potent alkylating agent, but its reaction is significantly accelerated and directed once the peptide portion of the inhibitor has bound to the enzyme's active site. stanford.edu The formation of the initial, non-covalent enzyme-inhibitor complex dramatically increases the effective concentration of the warhead near the catalytic nucleophile (cysteine or histidine). This proximity effect facilitates the irreversible covalent reaction.
The nature of the warhead itself influences which class of protease is most effectively targeted. While CMKs can react with both cysteine and histidine residues, the thiol group of cysteine is a "softer" and more potent nucleophile than the nitrogen of histidine's imidazole ring, generally leading to faster and more efficient inhibition of cysteine proteases. nih.gov The design of covalent inhibitors often involves selecting a warhead with just enough reactivity to rapidly inactivate the target enzyme while minimizing off-target reactions with other proteins, which could lead to toxicity. nih.gov
| Factor | Role in Inhibition | Mechanism |
|---|---|---|
| Peptide Sequence (Leucine) | Specificity and Recognition | The leucine residue binds to the S2 subsite of the target protease, ensuring selective binding and precise positioning of the inhibitor within the active site. nih.gov |
| Warhead (Chloromethylketone) | Irreversible Inactivation | Functions as an electrophile that forms a permanent covalent bond with a key nucleophilic residue (Cysteine or Histidine) in the enzyme's active site, leading to inactivation. frontiersin.orgstanford.edu |
Enzymatic and Cellular Research Applications of Boc Leu Cmk
Application in Enzyme Kinetics and Protease Activity Studies
Boc-Leu-CMK has been instrumental in the study of enzyme kinetics and the measurement of protease activity. Its ability to specifically and often irreversibly bind to the active site of certain proteases allows researchers to probe the mechanisms of these enzymes.
Determination of Inhibition Constants and Kinetic Parameters
A key application of this compound is in determining the inhibition constants (Kᵢ) and other kinetic parameters of proteases. The inhibition constant is a measure of an inhibitor's potency; a lower Kᵢ value indicates a more potent inhibitor. By measuring the rate of an enzymatic reaction in the presence of varying concentrations of this compound, researchers can calculate the Kᵢ value and understand the mode of inhibition (e.g., competitive, non-competitive). For example, in studies of δ-secretase, the inhibitor constant, Kᵢ, was determined to be 64±16 nM for a related compound, indicating its potency. Progress curves measured at increasing concentrations of this inhibitor showed curvilinear plots, indicating a concentration- and time-dependent inhibition of δ-secretase.
The determination of kinetic parameters is crucial for characterizing the interaction between an inhibitor and an enzyme. This information is vital for the development of more specific and effective protease inhibitors for therapeutic or research purposes. The process often involves pre-incubating the enzyme with the inhibitor before adding a substrate to initiate the reaction.
Use in Fluorogenic and Chromogenic Substrate Assays
Fluorogenic and chromogenic substrate assays are common methods for measuring protease activity. These assays utilize synthetic peptides that, when cleaved by a protease, release a fluorescent or colored molecule. This compound can be used in these assays as a control or to determine the specificity of the protease being studied.
For instance, a fluorogenic tri-peptide substrate, Boc-Leu-Arg-Arg-AMC, is used to measure the trypsin-like peptidase activity of the 20S proteasome. Cleavage of this substrate releases 7-amido-4-methylcoumarin (AMC), which is fluorescent. The intensity of the fluorescence is proportional to the proteolytic activity of the enzyme. In such assays, this compound or similar inhibitors can be used to confirm that the observed activity is due to the target protease. These assays are useful for inhibitor screening and kinetic analysis, with typical concentrations for substrates ranging from 10-100 μM. The excitation and emission wavelengths for AMC are typically around 380 nm and 460 nm, respectively.
Role in Identifying and Characterizing Novel Proteases
This compound and related compounds have played a significant role in the discovery and characterization of new proteases. By using these inhibitors as probes, researchers can identify and isolate proteases with specific substrate preferences.
Discovery of Caspase-Like Protease Activities
Caspases are a family of cysteine proteases that play a critical role in programmed cell death (apoptosis). While true caspases have not been identified in plants, caspase-like protease activities have been detected. Inhibitors like Ac-YVAD-CMK, a caspase-1 inhibitor, have been used to identify and characterize these plant proteases.
For example, studies in oat plants identified serine proteases with caspase-like activity that were involved in programmed cell death. The use of CMK-based inhibitors was crucial in demonstrating that these were serine proteases, not cysteine proteases, as only the CMK inhibitor irreversibly inhibited their activity. Furthermore, in pea seedlings, caspase-like activity was induced in senescing shoots,
Development of Activity-Based Probes (ABPs)
Activity-based probes (ABPs) are powerful chemical tools designed to covalently bind to and report on the activity state of specific enzymes within complex biological systems. Unlike traditional assays that measure substrate turnover, ABPs directly target the active site of an enzyme, providing a snapshot of its functional status. The chloromethylketone (CMK) moiety is a key reactive group, or "warhead," used in the design of ABPs for certain proteases. It forms a stable, covalent bond with a key active site residue (often a histidine or cysteine), effectively trapping the active enzyme.
Design and Synthesis of Biotin-Tagged CMK Probes
The design of an effective ABP, such as one incorporating this compound, involves a modular approach that combines a specificity element, a reactive warhead, and a reporter tag. The peptide sequence provides specificity for the target enzyme, the CMK group acts as the irreversible covalent inhibitor, and a tag like biotin (B1667282) enables detection and purification.
The synthesis strategy often begins with the creation of a peptide sequence optimized for recognition by the target protease. This sequence can be determined through methods like screening substrate libraries. mdpi.com Once an optimal peptide sequence is identified, it is converted into an inhibitor by incorporating the CMK warhead. mdpi.com This is typically followed by the attachment of a biotin tag, which facilitates subsequent detection. mdpi.com The biotin tag can be attached directly to the N-terminus of the peptide or via a spacer, such as polyethylene (B3416737) glycol (PEG), to minimize potential steric hindrance. mdpi.comcore.ac.uk
Solid-phase synthesis is a common and flexible method for preparing these complex probes. acs.orgstanford.edu For instance, a protected amino acid-CMK building block can be synthesized and then coupled to a resin for subsequent peptide elongation. stanford.eduamazonaws.com An alternative approach involves linking a protected aspartic acid-AOMK (acyloxymethyl ketone) to a Rink amide resin, which yields a P1 asparagine upon cleavage. stanford.edu The synthesis of the CMK building blocks themselves involves activating the carboxylic acid of the N-protected amino acid (like Boc-Leu-OH), reacting it with diazomethane (B1218177), and then quenching with hydrochloric acid. amazonaws.com
The table below summarizes examples of synthesized biotin-tagged probes incorporating a CMK or a related reactive group.
| Probe Name/Structure | Target Enzyme | Key Features | Synthesis Approach | Reference |
| Bt-PEG-VRFR-CMK | Kallikrein 13 (KLK13) | Biotin tag, PEG linker, CMK warhead | Based on an optimized substrate sequence. | uj.edu.pl, mdpi.com |
| biotin-RQRR-CMK | Matriptase-2 | Biotinylated short peptide, CMK warhead | Peptide synthesis followed by CMK modification. | researchgate.net |
| Biotin-Asp-PEG-arvanil | Cannabinoid Receptor | Biotin tag, PEG spacer, photoaffinity/chemical cross-linking group | Modular, solid-phase synthesis using Fmoc chemistry. | acs.org |
| Biotin-conjugated PD 404182 derivative | HIV-related target protein | Biotin tag, photoreactive benzophenone (B1666685) group, PEG linker | Multi-step organic synthesis to assemble the scaffold, linker, and tag. | core.ac.uk |
Visualization and Monitoring of Active Enzymes in Biological Samples
A primary application of biotin-tagged CMK probes is the visualization and monitoring of active enzymes in their native biological environments, such as cell lysates or conditioned media. uj.edu.pl The biotin tag serves as a versatile handle for detection. After the probe labels the active enzyme, the resulting complex can be captured using streptavidin-coated beads and visualized through techniques like Western blotting. uj.edu.plmdpi.com
For example, the probe Bt-PEG-VRFR-CMK has been successfully used to detect active Kallikrein 13 (KLK13) in complex biological samples. mdpi.comuj.edu.pl Researchers were able to specifically label KLK13 in the conditioned media of cells engineered to overexpress the enzyme, as well as in human saliva. mdpi.comuj.edu.pl Similarly, the probe biotin-RQRR-CMK was shown to effectively label active matriptase-2, which was then visualized by Western blot. researchgate.net
These probes allow for the specific detection of the active form of an enzyme, distinguishing it from its inactive zymogen or pro-enzyme form. mdpi.com The optimal concentration of the probe must be determined to ensure specific labeling without high background. mdpi.com The sensitivity of these probes can be quite high, with detection limits for purified enzymes reported to be in the nanogram range. mdpi.com
Contributions to Combinatorial Peptide Library Generation
Boc-protected amino acids, including Boc-Leu-OH, are fundamental building blocks in the generation of combinatorial peptide libraries. scientificlabs.com These libraries are vast collections of peptides with randomized sequences that serve as powerful tools for identifying novel enzyme substrates, inhibitors, or protein binding partners. abclonal.comencyclopedia.pub
There are several types of peptide libraries where Boc-Leu can be incorporated:
Positional Libraries: Used for sequence optimization, where an amino acid at one position is systematically substituted with all other natural amino acids to find the preferred residue for activity. abclonal.com
Overlapping Libraries: Ideal for mapping linear B-cell and T-cell epitopes by generating a series of overlapping peptides that span the entire sequence of a target protein. abclonal.com
Random Libraries: Used for broad screening purposes, often constructed using techniques like phage display where peptides are expressed on the surface of bacteriophages. nih.gov
While Boc-Leu-OH is used in the synthesis of the library peptides, the CMK reactive group can be used in the screening of these libraries. For instance, a library of potential protease inhibitors could be synthesized, and their effectiveness could be tested by their ability to compete with a this compound-based probe for binding to a target enzyme. The generation process itself involves defined parameters like peptide length and the degree of overlap or randomization. abclonal.comnih.gov The ability to construct libraries with immense diversity (e.g., 10^9 to 10^11 different peptides) is critical for the successful identification of high-affinity binders from a vast sequence space. nih.govepfl.ch
Studies of Protein Processing and Regulation in Cellular Contexts
Peptide chloromethylketones are invaluable tools for studying the complex cellular pathways of protein processing and regulation. They act as specific inhibitors that can block the activity of key proteases, allowing researchers to dissect their roles in biological processes without affecting clinical outcomes in the research context.
For example, decanoylated chloromethylketone peptides containing the core RRLL sequence have been used as potent and irreversible inhibitors to study the cellular processing of pro-ATF6 and pro-SREBP-2 by the enzyme SKI-1/S1P. capes.gov.br By inhibiting SKI-1/S1P within cells, researchers can investigate the downstream consequences of blocking this specific proteolytic cleavage event. capes.gov.br
The leucine (B10760876) residue itself is significant in cellular regulation, particularly in the control of protein synthesis. nih.gov Leucine is known to be a key regulator that promotes muscle protein synthesis through the mTOR signaling pathway. nih.gov While this compound is an inhibitor, the inherent recognition of the leucine side chain by various enzymes links it to these fundamental regulatory pathways.
Furthermore, CMK derivatives have been used to characterize enzyme activities in specific cellular compartments. The tripeptide chloromethylketone Z-Gly-Leu-Phe-CMK, for instance, was used as an inhibitor to help characterize elastase-like enzymes in human neutrophils, demonstrating its utility in distinguishing between different proteases within a cell. semanticscholar.org Similarly, inhibitors like AAF-CMK are used to study the role of proteases in pathways such as MHC class I antigen processing. stanford.edu These studies highlight how specific peptide-CMK inhibitors enable the investigation of the function and regulation of proteases in their native cellular environment.
Structure Activity Relationship Sar and Rational Design Principles
Impact of Amino Acid Substitutions on Inhibitor Potency and Selectivity
The potency and selectivity of peptide-based inhibitors are profoundly influenced by the amino acid sequence that interacts with the enzyme's active site subsites. These subsites (S1, S2, S3, etc.) have specific preferences for the physicochemical properties of the corresponding amino acid side chains (P1, P2, P3, etc.) of the inhibitor.
The interaction between the inhibitor's peptide portion and the enzyme's binding pockets is a primary determinant of affinity and specificity. biorxiv.org The P1, P2, and P3 positions are particularly critical. usp.brresearchgate.net
P1 Position : The P1 residue fits into the S1 subsite of the protease and is often a key determinant of which class of protease is targeted. For trypsin-like serine proteases, a basic residue like arginine at P1 is preferred. frontiersin.org For chymotrypsin-like proteases, a large hydrophobic residue such as phenylalanine (Phe) is optimal. bio-world.com In many cysteine proteases, the S1 pocket is also hydrophobic and can accommodate residues like leucine (B10760876) or phenylalanine. embopress.org The S1 subsite can be quite restrictive; for instance, the rhomboid intramembrane protease GlpG strongly prefers small, non-branched amino acids like Alanine (Ala) or Cysteine (Cys) at P1. embopress.org Introducing unfavorable residues, such as a charged aspartate, can significantly inhibit cleavage and binding. embopress.org
P2 Position : The P2-S2 interaction is frequently the most critical determinant of specificity among closely related proteases, such as within the papain family of cysteine proteases. biorxiv.org Extensive research on dipeptidyl nitrile inhibitors for the cysteine protease cruzain has shown that exploring various groups at the P2 position is crucial for developing potent and selective compounds. researchgate.net For example, in a series of inhibitors for matriptase, thrombin, and factor Xa, replacing Proline (Pro) at P2 with Alanine (Ala) resulted in a superior affinity for matriptase compared to the other two proteases. tandfonline.com
P3 Position : While often considered less critical than P1 and P2, the P3 residue can still significantly modulate inhibitor potency and selectivity. usp.brnih.gov Modifications at the P3 position of dipeptidyl allyl sulfone inhibitors of cruzain, using groups like benzyloxycarbonyl (Cbz or Z), morpholinoureido (Mp), and 4-morpholinecarbonyl (Mu), were explored to vary polarity and solubility, thereby optimizing inhibitor performance. tandfonline.com In some cases, the P3 side chain can fit into a distal S3/S4 pocket, influencing binding affinity. tandfonline.com
The following table summarizes the effects of amino acid substitutions on inhibitor potency against various proteases, as documented in several research findings.
| Target Protease | Position | Substitution | Observation |
| Cruzain | P1, P2, P3 | Various dipeptidyl nitriles | Modifications at all three positions were crucial for mapping the active site and achieving high potency (Ki < 20.0 nM for eight compounds). nih.gov |
| Matriptase | P2 | Proline (Pro) → Alanine (Ala) | Resulted in superior affinity for matriptase over thrombin and fXa. tandfonline.com |
| Matriptase | P3 | L-configurated amino acids | Led to poor inhibitory potency. tandfonline.com |
| Rhomboid Protease (GlpG) | P1 | Alanine (Ala) → Valine (Val) or Glycine (Gly) | Severely inhibited or abolished inhibitory activity. embopress.org |
| Rhomboid Protease (GlpG) | P4 | Isoleucine (Ile) → Serine (Ser) or Glycine (Gly) | Markedly reduced inhibitory potency. embopress.org |
Boc Group : The Boc group is acid-labile and is typically removed under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA). peptide.com Its use is prevalent in both liquid-phase and solid-phase peptide synthesis. bachem.comsigmaaldrich.com In the context of inhibitors, the Boc group's relative bulk and hydrophobicity can influence solubility and interactions with the enzyme surface outside the immediate active site. For some protease inhibitors, the choice of N-capping group can enhance selectivity; for example, a Boc group was found to give better selectivity for calpain I over cathepsin B in a series of peptidyl fluoromethyl ketone inhibitors. mdpi.com
Z (Cbz) Group : The Z group is typically removed by hydrogenolysis. wikipedia.org Like the Boc group, it is a urethane-type protecting group that helps suppress racemization during peptide coupling. nih.gov The Z group, containing an aromatic ring, can engage in different non-covalent interactions compared to the aliphatic Boc group, which can subtly alter inhibitor properties. For instance, Z-Phe-Ala-CH2F was identified as a potent inhibitor of cathepsin B. nih.gov
| Protecting Group | Chemical Name | Cleavage Condition | Key Characteristics |
| Boc | tert-Butoxycarbonyl | Moderate to strong acid (e.g., TFA) peptide.com | Aliphatic, bulky; commonly used in solid-phase synthesis. bachem.com |
| Z (Cbz) | Benzyloxycarbonyl | Hydrogenolysis; strong acids wikipedia.orgbiosynth.com | Aromatic; suppresses racemization during coupling. nih.gov |
Influence of Linkers and Peptide Scaffolds on Activity and Stability
The peptide backbone serves as the scaffold that correctly positions the side chains (P1, P2, etc.) and the reactive "warhead" (the CMK group) for optimal interaction with the target protease. The nature of this scaffold and any linkers used to modify it can significantly affect the inhibitor's activity, selectivity, and metabolic stability. nih.govdiva-portal.org
Peptidomimetic strategies are often employed to overcome the inherent limitations of peptides, such as poor oral bioavailability and rapid degradation in vivo. tandfonline.comdiva-portal.org These strategies include modifications to the peptide backbone. For instance, creating conformationally constrained derivatives by modifying the backbone can increase metabolic stability and target selectivity. nih.gov The length and flexibility of linkers used in more complex inhibitors, such as conjugates, are also critical; dissociation constants can vary dramatically with linker length, indicating a strong dependence of affinity on the linker's ability to position the interacting moieties correctly. diva-portal.org
Design of Macrocyclic Peptide Inhibitors Incorporating CMK or Related Warheads
A key strategy to improve the stability and conformational rigidity of peptide inhibitors is macrocyclization. nih.govdiva-portal.org By cyclizing the peptide, its conformational freedom is reduced, which can pre-organize the inhibitor into a bioactive conformation, leading to enhanced potency and selectivity. This approach has been successfully applied to develop inhibitors for various proteases. mdpi.comresearchgate.net
The design of macrocyclic inhibitors often starts from the X-ray crystal structure of a linear peptide inhibitor, like an Ac-peptidyl-CMK, bound to its target enzyme. nih.gov The structure reveals which side chains are in close proximity, suggesting points for cyclization. For example, the structure of Ac-KQLR-cmk bound to the protease HGFA showed that the P4 Lysine and P2 Leucine side chains were spatially close, providing a rationale for connecting them to form a macrocycle. nih.gov
These macrocyclic compounds can incorporate various reactive warheads, including chloromethylketones (CMK), α-ketobenzothiazoles (kbts), or aldehydes, to achieve covalent inhibition. nih.govjpt.com The combination of a constrained macrocyclic scaffold and a reactive warhead can yield highly potent and selective inhibitors with improved pharmacokinetic properties. nih.gov Platforms have been developed to screen libraries of macrocyclic peptides armed with custom-designed warheads to rapidly discover potent inhibitors against specific targets. nih.govkaist.ac.kr
Stereochemical Considerations in Boc-Leu-CMK Analogues
The stereochemistry of the amino acid residues in a peptide inhibitor is crucial for its activity. tandfonline.com Proteases are chiral enzymes that exhibit high stereospecificity for their substrates and inhibitors.
Typically, proteases recognize and bind peptides composed of L-amino acids. Consequently, inhibitors incorporating L-amino acids at the recognition sites (P1, P2, P3, etc.) are generally much more potent than their counterparts containing D-amino acids. nih.govresearchgate.net For example, incorporating L-configured P3 amino acids resulted in potent matriptase inhibitors, whereas the corresponding D-amino acid analogs were expectedly poor inhibitors. tandfonline.com Similarly, the diastereoisomer Z-L-Phe-L-Val-CH2F was over 100-fold more active against human cathepsin B than Z-L-Phe-D-Val-CH2F. nih.gov
However, the introduction of D-amino acids is a common strategy in medicinal chemistry to increase the metabolic stability of peptides, as they are resistant to degradation by endogenous proteases. tandfonline.comresearchgate.net In some cases, a D-amino acid can be tolerated or may even be beneficial if it places a critical side chain into a favorable binding pocket that would not be accessible to the L-isomer. This requires careful structural consideration and is often explored to fine-tune inhibitor selectivity and in vivo stability.
Structural Biology and Computational Studies of Boc Leu Cmk Interactions
X-ray Crystallography of Enzyme-Boc-Leu-CMK Complexes
X-ray crystallography is an indispensable technique for obtaining high-resolution, three-dimensional structures of enzyme-inhibitor complexes. For chloromethyl ketone (CMK) inhibitors, this method has been pivotal in visualizing the covalent nature of the inhibition and the precise orientation of the inhibitor within the active site.
Crystallographic studies of proteases co-crystallized with peptidyl-CMK inhibitors consistently reveal a covalent bond formed between the inhibitor and a key catalytic residue. nih.govaps.org In the case of cysteine and serine proteases, the chloromethyl ketone "warhead" functions as an alkylating agent. tum.de The catalytic nucleophile of the enzyme—typically the sulfur atom of a cysteine residue or the oxygen of a serine—attacks the methylene (B1212753) carbon of the CMK group, displacing the chlorine atom. tum.dersc.org This results in the formation of an irreversible thioether or ether linkage, respectively. rsc.orgbenchchem.com
For instance, the crystal structure of SARS-CoV 3C-like protease (3CLpro) in complex with a substrate-analog CMK inhibitor (Cbz-VNSTLQ-CMK) clearly showed a covalent bond between the Sγ atom of the catalytic Cys145 and the methylene carbon of the CMK. nih.gov Similarly, the structure of the human urokinase-type plasminogen activator (uPA) B-chain was determined with the suicide substrate H-Glu-Gly-Arg-CMK, providing a detailed view of its binding mode. pnas.org These structures provide atomic-level confirmation of the irreversible, covalent mechanism of inhibition characteristic of this class of compounds. nih.govpnas.org
Beyond the covalent linkage, X-ray structures illuminate the non-covalent interactions that determine the inhibitor's binding affinity and specificity. The peptide backbone of the inhibitor typically forms several hydrogen bonds with the main chain of the enzyme, often mimicking the antiparallel β-sheet conformation that natural substrates adopt upon binding. researchgate.net
The side chains of the inhibitor's amino acid residues occupy specific subsites (S-pockets) in the enzyme's active site, forming critical hydrophobic and/or electrostatic interactions. nih.gov For an inhibitor like Boc-Leu-CMK, the leucine (B10760876) side chain would be expected to occupy the S2 subsite of many proteases, which is often a large, hydrophobic pocket. rsc.org For example, in the crystal structure of Ac-KQLR-cmk bound to hepatocyte growth factor activator (HGFA), the P2 Leu side chain points into a defined pocket. nih.gov In the complex of PmC11 protease with a peptide inhibitor, the P3 Leucine side chain settles into a hydrophobic pocket formed by Leu43, Phe46, and Ala206. nih.gov The tert-butyloxycarbonyl (Boc) group, being bulky and hydrophobic, would also contribute to binding by interacting with hydrophobic regions of the enzyme near the S3 or S4 subsites. bibliotekanauki.pl
The following table summarizes key findings from crystallographic analyses of various protease-CMK complexes.
| Enzyme | Inhibitor | PDB ID | Key Active Site Interactions | Covalent Linkage |
| SARS-CoV 3CLpro | Cbz-VNSTLQ-CMK | 1UK4 | Peptide backbone forms β-sheet interactions; P-site residues occupy specific S-pockets. nih.gov | Thioether bond to catalytic Cys145. nih.gov |
| TGEV 3CLpro | Cbz-VNSTLQ-CMK | 1P9U | Covalent bond with Cys144; detailed interactions with substrate binding pockets. nih.gov | Thioether bond to catalytic Cys144. nih.gov |
| HGFA | Ac-KQLR-cmk | 2WUC | P4 Lys and P2 Leu side chains are 6.1 Å apart, informing macrocyclic design. nih.gov | Covalent bond to the catalytic serine. |
| Urokinase (uPA) | H-Glu-Gly-Arg-CMK | 1C5W | Phenylguanidine moiety in S1 pocket; inhibitor crosses the active site. pnas.org | Covalent bond to the catalytic Ser-195. pnas.org |
| SARS CoV-1 3CLpro | Acyloxymethylketone Inhibitor | 6XHO | Hydrogen bond between inhibitor's alcohol moiety and catalytic His41. acs.orgresearchgate.net | Thioether bond to the catalytic cysteine. researchgate.net |
Nuclear Magnetic Resonance (NMR) Studies for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of molecules like this compound in solution, providing insights that are complementary to the static picture from X-ray crystallography. ucl.ac.uk NMR can characterize the conformational equilibria of the inhibitor both in its free state and when bound to an enzyme. rsc.org
For Boc-protected amino acids and peptides, NMR studies have shown that the urethane (B1682113) bond can exist as two distinct rotamers (Z and E, or cis and trans), which are often in slow exchange on the NMR timescale. researchgate.net This Z/E isomerism can lead to the appearance of two sets of signals in the NMR spectrum. researchgate.net For example, 1H and 13C NMR studies of Boc-L-α-amino acids in CDCl3 have been used to investigate and quantify this isomerism, with the Z-conformation often being stabilized by intramolecular hydrogen bonds. researchgate.net The conformational preference of the Boc-Leu portion of the inhibitor can influence its recognition and binding by the target protease.
Furthermore, NMR can be used to determine the three-dimensional structure of peptides in solution by measuring parameters like nuclear Overhauser effects (NOEs), which provide information about inter-proton distances. These studies can identify preferred backbone conformations, such as β-turns or extended structures, which may be critical for biological activity. rsc.orgresearchgate.net
| Compound | NMR Technique | Key Conformational Finding |
| Boc-Pro-Ser-NHCH3 | 1H and 13C NMR | Presence of two conformers in CDCl3 solution due to the rotameric state of the tertiary-amide bond. researchgate.net |
| Boc-L-α-amino acids (including Leu) | 1H and 13C NMR | Z,E-Isomerism of the urethane bond, with the Z-conformation stabilized by hydrogen bonds. researchgate.net |
| Piv-(Pro)4-OMe | 13C NMR | Metal salt interaction induces cis-trans isomerization of proline peptide bonds. ias.ac.in |
| Boc-Leu | 1H and 13C MAS NMR | Used to monitor the activation of the carboxyl group during peptide synthesis. researchgate.net |
Computational Modeling and Molecular Dynamics Simulations
Computational methods, including molecular docking and molecular dynamics (MD) simulations, serve as a vital bridge between structural data and a dynamic understanding of inhibitor binding. These approaches allow for the prediction of binding modes and affinities and are instrumental in the rational design of new, improved inhibitors. nih.gov
Molecular docking can be used to predict the most likely binding pose of an inhibitor like this compound within a protease's active site. This is often done using the crystal structure of the target enzyme as a template. Computational models can be constructed for the acyl-enzyme complex, consistent with the covalent linkage observed in crystal structures of related inhibitors. nih.gov
The ultimate goal of structural and computational studies is to enable the rational design of new molecules with enhanced properties. By understanding the key interactions that govern the binding of this compound, researchers can design analogues with improved potency, selectivity, or pharmacokinetic properties. nih.govnih.gov
For example, if a computational model reveals an unoccupied hydrophobic pocket near the bound inhibitor, a medicinal chemist could design an analogue with an additional hydrophobic group to fill that pocket, potentially increasing binding affinity. researchgate.net Similarly, if the Boc group is found to be suboptimal for a particular subsite, it could be replaced with other N-terminal capping groups to improve interactions. This structure-based drug design approach, which relies heavily on crystallographic and computational insights, has been successfully used to develop potent protease inhibitors for various diseases. nih.govnih.gov
| System/Study | Computational Method | Objective and Key Findings |
| SARS-CoV 3CL Protease - Trifluoromethyl Ketone Inhibitor | Molecular Modeling | A model of the covalent acyl-enzyme complex was constructed based on a known CMK-inhibitor crystal structure to understand stereoisomer binding. nih.gov |
| HGFA - Macrocyclic Inhibitors | Computational Docking | An X-ray structure of an Ac-KQLR-cmk complex was used as a template to rationally design side-chain-cyclized peptide inhibitors. nih.gov |
| Leukemia-associated antigens | Computational Analysis | Predicted binding affinities of peptide antigens to HLA molecules to identify potential immunogenic targets. nih.gov |
| Alanine-based Peptides | Molecular Dynamics (MD) Simulations | Examined the role of charged side chains and N-terminal groups on the stabilization of helical conformations. researchgate.net |
Advanced Analytical Methodologies in Boc Leu Cmk Research
Chromatographic Techniques (HPLC, LC-MS) for Purity and Analysis
Chromatographic methods are fundamental in the analysis and purification of Boc-Leu-CMK and related peptide compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its precursors. For instance, the purity of Boc-Leu-OH, a key building block, is often determined to be ≥99.0% by HPLC. sigmaaldrich.comscientificlabs.ie During the synthesis of peptide inhibitors, each step can be monitored by reverse-phase HPLC (RP-HPLC) to track the progress of the reaction. capes.gov.br Following synthesis, crude peptide products are purified by preparative RP-HPLC, often using a C18 column, to isolate the desired compound to a high degree of purity (typically >97%). capes.gov.brnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a robust method for both purity assessment and identity confirmation. bocsci.com This technique is invaluable for analyzing complex mixtures and verifying the molecular weight of the synthesized peptides. bocsci.comnih.gov In the synthesis of various peptide chloromethylketones, LC-MS is used to confirm the identity of the final products. capes.gov.brresearchgate.net For example, LC-MS can be used to evaluate the effective concentration of decanoylated peptide-chloromethylketones. researchgate.net The combination of fluorometric analysis and LC-MS is also a recommended procedure for determining the enzymatic cleavage site of substrates. peptide.co.jp
| Technique | Application in this compound Research | Key Findings/Capabilities |
| HPLC | Purity assessment of starting materials (e.g., Boc-Leu-OH). sigmaaldrich.comscientificlabs.ie Monitoring reaction steps in peptide synthesis. capes.gov.br Purification of final peptide products. nih.gov | Achieves high purity levels (≥99.0% for precursors, >97% for final products). sigmaaldrich.comcapes.gov.br Allows for the separation of desired peptides from reaction byproducts. |
| LC-MS | Confirmation of peptide identity and molecular weight. capes.gov.brresearchgate.net Purity assessment of complex samples. nih.gov Characterization of enzymatic cleavage products. peptide.co.jp | Provides simultaneous separation and mass identification. bocsci.com Suitable for analyzing large, non-volatile compounds. bocsci.com Can detect low levels of impurities. nih.gov |
Spectroscopic Methods (FTIR, NMR, CD) for Structural Characterization
Spectroscopic techniques are essential for elucidating the structural features of this compound and related molecules.
Fourier Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. acenet.edumdpi.com This technique can identify characteristic vibrations of chemical bonds, such as those in the peptide backbone and the chloromethylketone (CMK) moiety, helping to confirm the successful synthesis and structural integrity of the compound. mdpi.comresearchgate.net FTIR is a versatile method that can be used to analyze samples in various states, including solids and liquids. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. azolifesciences.com Both one-dimensional and two-dimensional NMR experiments can be used to assign proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space connectivities. azolifesciences.comresearchgate.net For peptide-based compounds, NMR can confirm the amino acid sequence and provide insights into the conformation of the peptide backbone. researchgate.netresearchgate.net For example, ¹H NMR and ¹³C NMR have been used to characterize various peptide ketones. amazonaws.com
Circular Dichroism (CD) Spectroscopy is used to study the secondary structure of peptides and proteins. bocsci.comnih.gov By measuring the differential absorption of left- and right-circularly polarized light, CD can provide information about the presence of α-helices, β-sheets, and random coil structures. nih.govisbg.fr This is particularly useful for understanding how a peptide inhibitor like this compound might interact with its target enzyme and whether such binding induces conformational changes. bocsci.comisbg.fr
| Technique | Application in this compound Research | Information Obtained |
| FTIR | Identification of functional groups. acenet.eduresearchgate.net Confirmation of molecular structure. mdpi.com | Presence of peptide bonds, Boc-protecting group, and CMK warhead. |
| NMR | Detailed structural elucidation. azolifesciences.comresearchgate.net Confirmation of amino acid sequence and connectivity. researchgate.net | ¹H and ¹³C chemical shifts, coupling constants, and through-space correlations (NOEs). researchgate.netamazonaws.com |
| CD | Determination of peptide secondary structure. bocsci.combiorxiv.org Analysis of conformational changes upon binding. isbg.fr | Estimation of α-helix, β-sheet, and random coil content. nih.govisbg.fr |
Mass Spectrometry (MS) and Proteomic Approaches (e.g., MSP-MS)
Mass spectrometry is a critical tool for the characterization of this compound and its biological interactions. Beyond its use in conjunction with liquid chromatography, MS is employed in various proteomic strategies. Electrospray ionization-mass spectrometry (ESI-MS) is commonly used to confirm the identity and purity of synthesized peptide inhibitors. capes.gov.brresearchgate.net
A notable proteomic application is Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) . This technique is used to comprehensively profile the substrate specificity of proteases. nih.gov In a typical MSP-MS experiment, a protease is incubated with a library of diverse peptides, and the resulting cleavage products are identified by mass spectrometry. nih.gov This approach can help in designing more potent and selective inhibitors by revealing the optimal peptide sequence for a particular enzyme. For instance, MSP-MS was used to identify an optimal peptide substrate for the C11 protease PmC11, which then guided the synthesis of a potent irreversible inhibitor. nih.gov
Enzyme Activity Assays (Fluorometric, Colorimetric) for Kinetic and Specificity Profiling
Enzyme activity assays are essential for determining the inhibitory potency and specificity of this compound and similar compounds. These assays typically monitor the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.
Fluorometric Assays utilize substrates that release a fluorescent molecule upon enzymatic cleavage. dcu.ie These assays are highly sensitive and are widely used for kinetic studies. dcu.ie For example, substrates containing a 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-carbamoylmethylcoumarin (ACC) leaving group are common. mobitec.comubpbio.comresearchgate.net The increase in fluorescence over time is proportional to the enzyme activity. ubpbio.com These assays can be used to determine key kinetic parameters such as the inhibition constant (Kᵢ) or the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. mdpi.com
Colorimetric Assays are based on substrates that produce a colored product upon cleavage. medchemexpress.com The change in absorbance is measured over time to determine enzyme activity. medchemexpress.com An example is the use of substrates containing a p-nitroaniline (pNA) group, which is released upon hydrolysis and can be detected spectrophotometrically. medchemexpress.com While generally less sensitive than fluorometric assays, colorimetric methods are robust and straightforward to implement. nih.gov
These assays can be performed in a continuous or endpoint format and are adaptable to high-throughput screening of inhibitor libraries. researchgate.netexplorationpub.com
| Assay Type | Principle | Common Reporter Groups | Key Parameters Determined |
| Fluorometric | Enzymatic cleavage releases a fluorescent molecule. dcu.ie | AMC, ACC. mobitec.comresearchgate.net | Kᵢ, IC₅₀, kₐₛₛ. mdpi.com |
| Colorimetric | Enzymatic cleavage releases a colored molecule. medchemexpress.com | p-Nitroaniline (pNA). medchemexpress.com | Enzyme activity, inhibitor potency. |
Blotting Techniques (e.g., Western Blot for ABP Applications)
Activity-based probes (ABPs) are powerful tools for visualizing active enzymes within complex biological samples. This compound can be conceptually adapted into an ABP by incorporating a reporter tag, such as biotin (B1667282) or a fluorophore.
Western blotting is a key technique used in conjunction with biotinylated ABPs. After incubating a cell lysate or protein sample with the biotin-tagged probe, the proteins are separated by size using SDS-PAGE and transferred to a membrane. amazonaws.comnih.gov The membrane is then probed with streptavidin conjugated to an enzyme like horseradish peroxidase (HRP), which generates a detectable signal (e.g., chemiluminescence) where the biotinylated probe has covalently bound to its target enzyme. amazonaws.com This allows for the specific detection of the active form of the target protease. mdpi.comgoogle.com For example, biotin-conjugated ABPs have been successfully used to detect specific kallikreins via Western blot analysis. mdpi.com This method can confirm target engagement and assess the selectivity of the probe in a complex proteome. amazonaws.com
Future Research Directions and Unexplored Avenues for Boc Leu Cmk
Expanding the Scope of Target Proteases for Inhibition
Initially recognized for its potent inhibition of certain cysteine and serine proteases, future research is anticipated to uncover a broader spectrum of enzymatic targets for Boc-Leu-CMK and its derivatives. The inherent reactivity of the chloromethylketone (CMK) warhead, combined with the specificity endowed by the N-terminal Boc-protected leucine (B10760876), provides a foundation for exploring its activity against a wider array of proteases.
Systematic screening of this compound against diverse protease families, including those from various organisms, could reveal novel inhibitory activities. This expanded profiling may identify unexpected targets, thereby opening new lines of investigation into the biological roles of these enzymes. Furthermore, understanding the structural basis of these new interactions will be crucial for the rational design of more potent and selective inhibitors.
| Potential New Protease Targets | Rationale for Investigation |
| Viral Proteases | Many viruses rely on specific proteases for their replication. The substrate specificity of these enzymes could potentially be matched by modified this compound analogues. |
| Parasitic Proteases | Proteases are essential for the lifecycle of many parasites. Identifying a CMK-based inhibitor could provide a starting point for novel therapeutic strategies. |
| Plant Proteases | Exploring the effects of this compound on plant proteases could yield new tools for studying plant physiology and pathology. |
Development of Novel CMK-Based Scaffolds with Enhanced Selectivity
While the CMK group is an effective irreversible inhibitor, a key area of future research lies in the development of novel scaffolds that enhance selectivity and reduce off-target effects. The high reactivity of peptidyl CMKs can sometimes lead to indiscriminate binding with non-target proteins, a limitation that newer generations of inhibitors aim to overcome. mdpi.com
One promising approach is "scaffold hopping," where the core structure of the inhibitor is significantly altered while retaining the key pharmacophoric features necessary for binding to the target protease. nih.gov This can lead to the discovery of entirely new chemical series with improved properties. Additionally, the development of related fluoromethylketone (FMK) scaffolds has shown promise, as the intrinsic strength of the C-F bond can lead to greater selectivity compared to their CMK counterparts. mdpi.com
Future work will likely focus on creating a diverse library of CMK and other halomethylketone-based compounds with varied peptide or peptidomimetic components. High-throughput screening of these libraries against panels of proteases will be instrumental in identifying compounds with superior selectivity profiles.
Integration into Advanced Chemical Biology Tools
The irreversible nature of the bond formed between CMK inhibitors and their target proteases makes them ideal candidates for the development of advanced chemical biology probes. Future research will likely focus on integrating this compound and its analogues into activity-based probes (ABPs) to study enzyme function in complex biological systems.
By attaching reporter tags, such as fluorophores or biotin (B1667282), to a CMK-based inhibitor, researchers can visualize and quantify the activity of specific proteases in cells and tissues. This approach allows for the study of enzyme dynamics in real-time and can provide valuable insights into disease processes where protease activity is dysregulated.
Furthermore, CMK-based probes can be utilized in "click chemistry" applications. nih.gov By incorporating a bioorthogonal handle, such as an alkyne or azide, into the inhibitor structure, researchers can perform subsequent chemical modifications to attach a wide range of reporter molecules. This modular approach provides greater flexibility and expands the utility of these probes in various experimental settings.
Exploration of Cellular Delivery Mechanisms (non-clinical)
A significant challenge in the application of peptide-based inhibitors is their efficient delivery into cells. Future non-clinical research will need to explore novel strategies to enhance the cellular uptake of this compound and its derivatives. One avenue of investigation involves the conjugation of these inhibitors to cell-penetrating peptides (CPPs). CPPs are short peptides that can traverse the cell membrane and can be used to ferry cargo molecules, such as inhibitors, into the cytoplasm. researchgate.net
Another approach is the encapsulation of CMK inhibitors within nanoparticle-based delivery systems. These systems can protect the inhibitor from degradation and facilitate its transport across the cell membrane. The surface of these nanoparticles can also be functionalized with targeting ligands to direct the inhibitor to specific cell types or tissues.
Potential for Derivatization in Materials Science (non-clinical)
The unique chemical properties of peptide chloromethylketones open up possibilities for their application in materials science. The ability of the CMK group to form stable covalent bonds could be harnessed to immobilize these peptides onto various material surfaces. For instance, derivatization of materials with protease inhibitors could lead to the development of surfaces with anti-fouling or anti-microbial properties.
One area of exploration is the conjugation of CMK-containing peptides to cellulose or other biopolymers. mdpi.com This could result in functionalized materials with novel enzymatic or binding properties. Such materials could find applications in biosensors, affinity chromatography, or as scaffolds for tissue engineering. Research in this area may also explore the use of diazaborine derivatives, which can be functionalized for applications in fluorescence sensing and materials science. researchgate.net
New Methodologies for Synthesis and Characterization of CMK Derivatives
Advancements in synthetic organic chemistry will continue to play a crucial role in the future of CMK-based research. The development of more efficient and versatile synthetic routes will enable the creation of a wider range of CMK derivatives with diverse chemical functionalities. mdpi.comnih.govportlandpress.com
For example, solid-phase peptide synthesis (SPPS) techniques are being adapted for the efficient production of peptidyl CMKs. mdpi.com New linker strategies and cleavage conditions are being developed to improve the yield and purity of these compounds.
In parallel, advancements in analytical techniques are essential for the thorough characterization of these novel derivatives. Techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming the structure and purity of newly synthesized compounds. nih.gov However, challenges can arise during characterization, as acid hydrolysis of dipeptidyl chloromethylketones can lead to the formation of unexpected byproducts, such as 5-methylpyrazin-2(1H)-one derivatives, resulting in low amino acid recovery. rsc.org
Q & A
Q. What are the established synthetic pathways for Boc-Leu-CMK, and what analytical methods validate its purity and structure?
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. Critical steps include the incorporation of the chloromethyl ketone (CMK) group, which requires careful protection/deprotection strategies to avoid side reactions. Post-synthesis, purity is validated using reverse-phase HPLC with UV detection (e.g., at 214 nm for peptide bonds), while structural confirmation employs mass spectrometry (ESI-MS or MALDI-TOF) and H/C NMR to verify the presence of tert-butoxycarbonyl (Boc) and leucine residues .
Q. How is this compound used to study serine protease inhibition mechanisms?
this compound acts as an irreversible inhibitor by covalently binding to the active-site serine residue of proteases like trypsin or chymotrypsin. Methodologically, researchers pre-incubate the compound with the enzyme, then measure residual activity using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC). Kinetic parameters () are calculated via progress curve analysis, requiring controls for non-specific binding and time-dependent inactivation .
Q. What cell-based assays are suitable for evaluating this compound’s activity in apoptosis studies?
In apoptosis research, this compound is used to inhibit caspase-3/-6. Common assays include:
- Fluorescence-based assays : Caspase-Glo® kits quantify luminescence proportional to caspase activity.
- Flow cytometry : Annexin V/PI staining to detect apoptotic cells.
- Western blot : Cleaved PARP or caspase-3 fragments as apoptotic markers. Ensure dose-response curves (0.1–100 µM) and cytotoxicity controls (e.g., MTT assay) to distinguish specific inhibition from cell death .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s inhibitory specificity across protease families?
Contradictions often arise from off-target effects or assay conditions. To address this:
- Proteome-wide profiling : Use activity-based protein profiling (ABPP) with fluorescent probes to identify off-target binding.
- Structural analysis : Perform X-ray crystallography or molecular docking to compare binding modes in different proteases.
- Buffer optimization : Test pH, ionic strength, and reducing agents (e.g., DTT) that may alter enzyme-compound interactions. Cross-validate findings with genetic knockout models (e.g., siRNA-mediated protease knockdown) .
Q. What experimental design considerations are critical for dose-response studies of this compound in vivo?
Key factors include:
- Pharmacokinetics : Assess bioavailability via intravenous vs. intraperitoneal administration; monitor plasma half-life using LC-MS/MS.
- Tissue specificity : Use fluorescently tagged analogs (e.g., this compound-FITC) for biodistribution imaging.
- Toxicity endpoints : Measure liver/kidney function markers (ALT, creatinine) and histopathology. Employ staggered dosing schedules and include vehicle controls to isolate compound-specific effects .
Q. How can researchers optimize this compound’s cell permeability for intracellular protease targeting?
Strategies to enhance permeability:
- Prodrug modification : Convert the CMK group to a membrane-permeable ester, hydrolyzed intracellularly.
- Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release.
- Permeability assays : Use Caco-2 monolayers or parallel artificial membrane permeability assay (PAMPA) to quantify transport efficiency. Validate intracellular activity via confocal microscopy using fluorogenic caspase substrates .
Q. What integrative approaches combine this compound with omics technologies to map protease signaling networks?
Combine inhibitor treatment with:
- Transcriptomics : RNA-seq to identify downstream genes regulated by protease activity.
- Proteomics : TMT or SILAC labeling to quantify changes in protease substrates/effectors.
- Metabolomics : LC-MS profiling of metabolic shifts (e.g., apoptosis-linked metabolites like sphingosine-1-phosphate). Use bioinformatics tools (STRING, Cytoscape) to reconstruct interaction networks and identify hub nodes .
Methodological Best Practices
- Data Validation : Replicate experiments across ≥3 biological replicates and include orthogonal assays (e.g., enzymatic activity + Western blot) .
- Literature Review : Prioritize primary sources from PubMed and Google Scholar, avoiding non-peer-reviewed platforms. Use citation chaining (“Cited by” in Scholar) to track recent advancements .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental rigor and transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
